3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol
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Overview
Description
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves methylation of the pyrazole nitrogen to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections and cancer.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of fungal growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide
Uniqueness
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrazole ring. This structure imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H8F2N2O |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H8F2N2O/c1-14-10(15)5-9(13-14)7-3-2-6(11)4-8(7)12/h2-5,13H,1H3 |
InChI Key |
LNOOWEBJFZVYKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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